Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride

Description

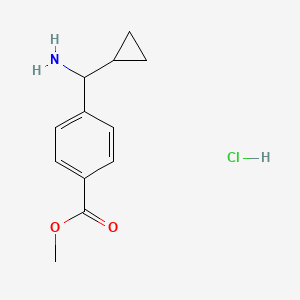

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted at the para position with an aminocyclopropylmethyl group. Its molecular formula is C₁₁H₁₄ClNO₂, and its molecular weight is 227.687 g/mol (exact mass: 227.071304) .

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl 4-[amino(cyclopropyl)methyl]benzoate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8;/h4-8,11H,2-3,13H2,1H3;1H |

InChI Key |

ITJHPHCBLRQSKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-(aminomethyl)benzoic acid

- Process Description :

Esterification is performed by reacting 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid under reflux conditions. - Reaction Conditions :

- Temperature: Reflux (~boiling methanol) for approximately 7 hours.

- Acid catalyst: 30% hydrochloric acid.

- Post-reaction Workup :

- Cooling the reaction mixture to 5–10 °C.

- Adjusting pH with aqueous base (e.g., sodium hydroxide) to pH 4–9, preferably 6–7, at low temperature (−15 to +10 °C, ideally +5 to +10 °C).

- Concentration and addition of an organic solvent such as methylene chloride.

- Further pH adjustment to 9–12 to facilitate extraction of the methyl ester into the organic phase.

- Extraction and separation of the organic layer containing methyl 4-(aminomethyl)benzoate.

Yield and Purity

- Yields of methyl 4-(aminomethyl)benzoate are typically high, exceeding 85%, often reaching 88–89% based on starting acid.

- The process avoids isolation of the hydrochloride intermediate, improving economic and ecological viability.

- The product is obtained in solution, suitable for further synthetic transformations.

| Step | Condition/Parameter | Notes |

|---|---|---|

| Esterification | Methanol, HCl (30%), reflux 7 h | Produces methyl ester |

| Cooling | 5–10 °C | Prepares for pH adjustment |

| pH Adjustment (1st) | pH 4–9, preferably 6–7 | Using NaOH or KOH (4–6% aq.) |

| Concentration & Solvent Add. | Methylene chloride addition | Extraction phase |

| pH Adjustment (2nd) | pH 9–12 | Facilitates extraction |

| Extraction | Organic phase separation | Product isolation |

| Yield | 88–89% | High efficiency |

Introduction of the Cyclopropyl Group and Formation of Hydrochloride Salt

The specific preparation of this compound involves further functionalization of the aminomethyl group by introducing a cyclopropyl moiety, followed by conversion to the hydrochloride salt.

While detailed stepwise synthesis of the cyclopropyl substitution is less explicitly documented in open literature, typical synthetic routes involve nucleophilic substitution or reductive amination strategies where the cyclopropylmethyl group is introduced onto the amino functionality.

The hydrochloride salt formation is achieved by treating the free base methyl 4-(amino(cyclopropyl)methyl)benzoate with hydrochloric acid, enhancing the compound's stability and solubility for handling and storage.

Alternative and Complementary Synthetic Routes

Catalytic Hydrogenation of Nitrile or Oxime Precursors

- Methyl 4-(aminomethyl)benzoate can be synthesized by catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime derivatives.

- Conditions involve hydrogen gas with a palladium or other suitable catalyst under controlled temperature and pressure.

- This method is less favored industrially due to apparatus and ecological concerns but remains a viable laboratory route.

Electrochemical Reduction

- Electrochemical methods have been reported for reducing para-amido groups to aminomethylene groups, potentially applicable for intermediate preparation.

Industrial Scale Preparation Example

An industrial-scale example of methyl 4-(aminomethyl)benzoate preparation is as follows:

| Parameter | Details |

|---|---|

| Reactor Volume | 1200 L steel/enamel vessel |

| Starting Material | 60 kg 4-(aminomethyl)benzoic acid |

| Methanol | 480 kg |

| Hydrochloric Acid (30%) | 89 kg |

| Reaction Time | 7 hours reflux |

| Cooling | To 10 °C |

| Base Addition | 290 kg 4% sodium hydroxide solution |

| Solvent for Extraction | 400 kg methylene chloride |

| pH Adjustment (Extraction) | pH 10–11 at 5–10 °C |

| Additional Extraction | 265 kg methylene chloride |

| Product Yield | 88–89% (by HPLC quantification) |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Esterification of 4-(aminomethyl)benzoic acid | Methanol, HCl, reflux, pH control, extraction | High yield, scalable, mild conditions | Requires careful pH and temperature control |

| Catalytic hydrogenation | Methyl 4-cyanobenzoate, H2, Pd catalyst | Direct conversion from nitrile | Equipment intensive, ecological concerns |

| Electrochemical reduction | Para-amido group reduction | Alternative green method | Less common, specialized equipment |

| Cyclopropyl group introduction | Nucleophilic substitution or reductive amination | Versatile for functionalization | Specific conditions not fully detailed |

Research Findings and Notes

- The process of esterification in the presence of hydrochloric acid without isolating the hydrochloride intermediate is a significant improvement for industrial synthesis, reducing steps and waste.

- The pH and temperature controls during workup are critical to avoid premature hydrolysis of the methyl ester.

- The final product, this compound, is typically isolated as a hydrochloride salt for stability and ease of use in further synthetic applications.

- Recent patents and industrial protocols emphasize the environmental and economic benefits of the described esterification and extraction process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate Hydrochloride (II-5c)

- Structure : Contains a cyclohexyl-tetrazole moiety instead of the cyclopropyl group.

- Molecular Weight : Higher than the target compound due to the bulkier cyclohexyl substituent.

- Physical Properties: Melting point = 188–192°C (vs.

- Applications : Synthesized as an HDAC inhibitor candidate, highlighting the role of tetrazole groups in enzyme binding .

Methyl 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate (Prep 16)

- Structure: Features a cyclopropyl group linked to a piperidine-phenoxyethyl pharmacophore.

- Molecular Weight: 423 (M + H)+, significantly higher than the target compound due to the extended piperidine-phenoxy chain .

- Applications : Designed for arthritis treatment, suggesting cyclopropyl groups may enhance target specificity in inflammatory pathways .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- Structure : Lacks the cyclopropyl group but includes a methyl substituent at the ortho position.

- Molecular Weight : 201.65 g/mol (vs. 227.687 g/mol for the target compound).

- Applications: Used in pharmaceutical and agrochemical research, emphasizing the versatility of aminomethyl-benzoate scaffolds .

Methyl 4-amino-3-cyclopropylbenzoate Hydrochloride

- Structure: Structural isomer of the target compound, with the cyclopropyl group at the meta position instead of the aminomethyl side chain.

- Molecular Weight : 227.687 g/mol (identical to the target compound).

- Key Difference : Altered substitution pattern may affect solubility and receptor interactions .

Comparative Data Table

Key Research Findings

Role of Cyclopropyl Groups : Cyclopropane rings enhance metabolic stability and conformational rigidity, making them valuable in drug design. For example, Prep 16’s cyclopropyl group improves selectivity for arthritis-related targets .

Impact of Substituents : Bulky groups (e.g., cyclohexyl in II-5c) increase molecular weight and melting points but may reduce bioavailability compared to smaller substituents like cyclopropyl .

Positional Isomerism: Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (meta-substituted) vs.

Biological Activity

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group attached to a cyclopropyl moiety. This unique configuration may enhance its pharmacological properties, making it suitable for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory effects on cancer cell proliferation:

- IC50 Values : Various synthesized compounds exhibited IC50 values ranging from 3.0 µM to 5.85 µM against different cancer cell lines such as MCF-7 and A549, indicating promising anticancer activity .

- Mechanism of Action : The compounds often act as non-competitive inhibitors of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding affinities suggesting strong interactions with these targets .

Case Study: Anticancer Efficacy

A specific study on benzamide derivatives demonstrated that certain compounds achieved IC50 values comparable to established chemotherapeutics like doxorubicin, thereby reinforcing the potential of this compound in cancer therapy .

Antibacterial Activity

The antibacterial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 0.0048 mg/mL to 0.156 mg/mL against Gram-positive and Gram-negative bacteria, indicating robust antibacterial properties .

- Mechanism : The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the antibacterial efficacy, enhancing the compound's ability to disrupt bacterial cell wall synthesis .

Table: Antibacterial Efficacy Comparison

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Methyl 4-(amino(cyclopropyl)methyl)benzoate | E. coli | 0.0048 |

| Compound X | S. aureus | 0.0195 |

| Compound Y | B. mycoides | 0.0098 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity:

- Efficacy Against Fungi : Compounds with structural similarities have shown MIC values indicating effective inhibition against Candida albicans and Fusarium species .

- Research Findings : The antifungal activity is attributed to the compound's ability to interfere with fungal cell membrane integrity and function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with benzoic acid derivatives. Key steps include cyclopropane ring formation via [2+1] cycloaddition or alkylation, followed by amination and esterification. For example, coupling reactions using reagents like EDCI/HOBt can introduce the aminomethylcyclopropyl group. Purification via recrystallization or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.8–8.1 ppm) and cyclopropane CH₂ (δ 1.2–1.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₁₁H₁₅ClN₂O₂ .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in cyclopropane stereochemistry and hydrogen bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as a precursor for bioactive molecules, particularly in studying enzyme-substrate interactions (e.g., serine proteases). Researchers functionalize the amino group to develop fluorescent probes (e.g., FITC conjugation) for tracking cellular uptake via confocal microscopy. Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ) against target enzymes .

Advanced Research Questions

Q. How can conflicting biological activity data across assays be systematically resolved?

- Methodological Answer : Contradictions often arise from assay conditions (pH, ionic strength) or off-target effects. Strategies include:

- Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) in triplicate to assess IC₅₀ variability.

- Counter-Screening : Test against unrelated enzymes (e.g., kinases vs. proteases) to confirm selectivity .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model compound-protein interactions under varying pH (e.g., 5.0 vs. 7.4) to identify protonation-dependent binding .

Q. What computational approaches predict binding modes with cyclopropane-containing targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide (Schrödinger) dock the compound into active sites (e.g., cyclooxygenase-2). Parameterize the cyclopropane ring with restrained torsional angles to avoid unrealistic conformations.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers to prioritize synthetic targets .

Q. How does SHELX refinement resolve stereochemical uncertainties in crystallographic studies?

- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen positions. For cyclopropane moieties, the FLAT instruction constrains ring planarity. Twinning tests (e.g., Hooft R factor) distinguish enantiomers. Case Study: A 1.2 Å resolution dataset reduced the R₁ value from 0.12 to 0.05, confirming the R configuration at the cyclopropane-CH₂ center .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to control cyclopropane stereochemistry.

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) by reducing residence time at high temperatures.

- In-line Analytics : FTIR monitors reaction progress in real-time, ensuring intermediates (e.g., nitriles) are fully reduced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.